molecular formula C17H20N4O5S B2585853 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane CAS No. 1903093-09-3

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane

Cat. No.: B2585853
CAS No.: 1903093-09-3
M. Wt: 392.43
InChI Key: DWUGWOWZCPNBKW-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxole-5-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane is a sophisticated chemical tool designed for research purposes, particularly in the field of neuroscience and receptor pharmacology. This compound features a 1,4-diazepane core structure, a scaffold recognized for its relevance in designing orexin receptor antagonists . The molecular structure integrates a 1,3-benzodioxole moiety, which is a common feature in bioactive compounds, and a unique 1-methyl-1H-imidazole-4-sulfonyl group, suggesting potential for novel interactions with biological targets. The orexin system, which includes orexin receptors, is a validated target for modulating sleep-wake pathways . Research into orexin receptor antagonists has led to the development of therapeutics for insomnia, such as suvorexant, which also contains a 1,4-diazepane core . By incorporating distinct structural elements, this compound presents researchers with a valuable chemical probe to investigate the structure-activity relationships of diazepane-based compounds and to explore new mechanisms for modulating orexin and other related neuroreceptor signaling pathways. Its primary research value lies in its potential use in preclinical studies aimed at understanding wakefulness, sleep disorders, and other central nervous system functions where the orexin system plays a key role.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-19-10-16(18-11-19)27(23,24)21-6-2-5-20(7-8-21)17(22)13-3-4-14-15(9-13)26-12-25-14/h3-4,9-11H,2,5-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUGWOWZCPNBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane typically involves multiple steps, starting from readily available precursors. The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde. The imidazole ring is often prepared via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihalides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amine or alcohol derivatives.

Scientific Research Applications

Table 1: Synthetic Routes Overview

StepReaction TypeKey ReagentsOutcome
1CyclizationCatechol + FormaldehydeBenzodioxole
2CondensationGlyoxal + Ammonia + AldehydeImidazole
3CyclizationDiamines + DihalidesDiazepane

Scientific Research Applications

The compound has several applications across various scientific domains:

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) due to its ability to inhibit specific enzymes involved in tumor growth .

Biological Research

  • Biochemical Probes : The compound is being investigated as a potential inhibitor for specific enzymes, which could lead to advancements in understanding metabolic pathways .

Drug Development

  • Therapeutic Properties : Research indicates potential anti-inflammatory and analgesic effects, making it a candidate for further drug development .

Industrial Applications

  • Material Science : The compound's unique structure may be leveraged in developing new materials with specific properties for industrial applications .

Case Studies

  • Cytotoxic Activity Assessment : A study evaluated the cytotoxicity of various benzodiazepine derivatives, including this compound. Results indicated that it has promising activity against human tumor cell lines, with IC50 values comparable to established anticancer agents .
  • Enzyme Inhibition Studies : Investigations into the mechanism of action revealed that the compound can effectively bind to target enzymes, inhibiting their activity and leading to significant biochemical changes within cells .

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Structural Analogues with 1,4-Diazepane/Benzodiazepine Cores

Compound A : 2-(5-Nitro-2-Styryl-1H-Imidazol-1-yl)ethyl 2,3-Dihydrobenzo[b][1,4]Dioxine-6-Carboxylate (from )
  • Core : Benzo[e][1,4]diazepine fused with a benzene ring.
  • Substituents :
    • A benzodioxole moiety connected via an ester (vs. the target compound’s ketone linkage).
    • A nitro-styryl-substituted imidazole (vs. the target’s 1-methylimidazole sulfonyl group).
  • Synthesis : Prepared via DMF reflux with K₂CO₃, coupling nitroimidazole derivatives to benzodioxan-carboxylic acid .
  • Key Differences : Ester vs. ketone linkage alters electronic properties and metabolic stability. The nitro group in Compound A may confer redox activity absent in the target compound.
Compound B : 1-((4-Fluoro-2-Methylphenyl)Sulfonyl)-4-[(1-Methyl-1H-Imidazol-4-yl)Sulfonyl]-1,4-Diazepane (from )
  • Core : Unfused 1,4-diazepane.
  • Substituents: Dual sulfonyl groups: one from 4-fluoro-2-methylphenyl and another from 1-methylimidazole.
  • The fluoro-methylphenyl group in Compound B may enhance lipophilicity compared to the benzodioxole moiety .
Compound C : 1-((1H-Imidazol-5-yl)Methyl)-3-Benzyl-4-(Thiophen-2-ylSulfonyl)-2,3,4,5-Tetrahydro-1H-Benzo[e][1,4]Diazepine-7-Carbonitrile (from )
  • Core : Benzo[e][1,4]diazepine fused with benzene.
  • Substituents :
    • Thiophene sulfonyl group (vs. 1-methylimidazole sulfonyl).
    • Imidazole methyl and benzyl groups.
  • Key Differences : The thiophene sulfonyl group may exhibit distinct electronic interactions compared to the target’s imidazole sulfonyl. The fused benzodiazepine core in Compound C could restrict conformational flexibility relative to the unfused diazepane in the target .
Compound D : (6S)-1-(1H-Imidazol-4-ylCarbonyl)-6-[(4-Phenylphenyl)Methyl]-4-Propyl-1,4-Diazepan-5-one (from )
  • Core : 1,4-Diazepan-5-one (a ketone within the ring).
  • Substituents :
    • Imidazole carbonyl and biphenylmethyl groups.
  • Key Differences : The internal ketone in the diazepane ring may influence ring puckering and hydrogen-bonding capacity. The biphenylmethyl substituent introduces significant hydrophobicity, contrasting with the target’s benzodioxole carbonyl .

Comparative Analysis Table

Feature Target Compound Compound A Compound B Compound C Compound D
Core Structure Unfused 1,4-diazepane Fused benzo[e][1,4]diazepine Unfused 1,4-diazepane Fused benzo[e][1,4]diazepine 1,4-Diazepan-5-one
Key Substituents Benzodioxole carbonyl, 1-methylimidazole sulfonyl Benzodioxole ester, nitro-styryl imidazole Dual sulfonyl groups Thiophene sulfonyl, benzyl Imidazole carbonyl, biphenylmethyl
Linkage Type Ketone, sulfonamide Ester, sulfonamide Dual sulfonamide Sulfonamide, ether Carbonyl, alkyl
Synthetic Method Not specified DMF/K₂CO₃ reflux Not specified Not specified Not specified
Potential Bioactivity Unknown (structural hints at protease inhibition) Unknown Unknown Unknown Unknown

Q & A

Q. What synthetic methodologies are recommended for the preparation of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane?

  • Methodological Answer : The synthesis involves coupling 2H-1,3-benzodioxole-5-carbonyl chloride with the sulfonylated diazepane intermediate. Key steps include:
  • Sulfonylation : React 1-methyl-1H-imidazole-4-sulfonyl chloride with 1,4-diazepane under basic conditions (e.g., triethylamine in dichloromethane).
  • Acylation : Use tetrakis(dimethylamino)ethylene (TDAE) to facilitate the benzodioxole-carbonyl coupling, as demonstrated in analogous imidazole derivatives .
  • Purification : Employ membrane separation technologies (e.g., nanofiltration) to isolate intermediates, as per CRDC subclass RDF2050104 .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction (e.g., protocols from Acta Crystallographica Section E for imidazole derivatives) .
  • 2D NMR : Assign signals via 1H^{1}\text{H}-13C^{13}\text{C} HSQC and HMBC to confirm connectivity.
  • HPLC-PDA : Utilize a methanol-buffer mobile phase (65:35, pH 4.6) with sodium 1-octanesulfonate for retention time reproducibility .

Advanced Research Questions

Q. What experimental strategies are effective for identifying the compound’s biological targets in neurological systems?

  • Methodological Answer :
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3H^3\text{H}-flumazenil for GABAA_A receptors) to assess affinity, referencing benzodiazepine receptor studies .
  • Molecular Docking : Apply crystallographic data (e.g., imidazole sulfonate derivatives) to model interactions with neurotransmitter receptors .
  • Knockout Models : Validate target specificity using CRISPR-edited cell lines lacking suspected receptors .

Q. How can researchers address contradictory bioactivity results across different in vitro assays?

  • Methodological Answer :
  • Standardization : Replicate assays under controlled buffer conditions (e.g., pH 4.6 sodium acetate buffer) to minimize variability .
  • Orthogonal Techniques : Cross-validate using surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • Data Triangulation : Apply CRDC subclass RDF2050108 principles for process simulation to identify confounding variables (e.g., solvent polarity, temperature gradients) .

Q. What computational frameworks are suitable for predicting the compound’s metabolic stability?

  • Methodological Answer :
  • QM/MM Simulations : Model cytochrome P450-mediated oxidation pathways using PubChem’s InChI-derived 3D coordinates .
  • ADMET Prediction : Train machine learning models on benzodiazepine datasets (e.g., half-life, clearance) with descriptors from crystallographic data .
  • HPLC-MS/MS Validation : Compare in silico results with experimental metabolic profiles using gradient elution protocols .

Mechanistic and Theoretical Questions

Q. How can researchers link the compound’s structure to its observed pharmacological effects?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the benzodioxole or imidazole sulfonyl groups. Test using standardized GABAA_A receptor assays .
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity, guided by CRDC subclass RDF2050103 for chemical engineering design .
  • Dynamic NMR : Monitor conformational changes in the diazepane ring under physiological pH to correlate flexibility with receptor binding .

Q. What in vitro models best replicate the compound’s interaction with blood-brain barrier (BBB) transporters?

  • Methodological Answer :
  • MDCK-MDR1 Assay : Measure permeability and efflux ratios using Madin-Darby canine kidney cells transfected with human P-glycoprotein .
  • Microfluidic BBB-on-a-Chip : Incorporate endothelial cells and astrocytes to simulate shear stress and paracrine signaling, referencing CRDC membrane technology frameworks .
  • LC-MS Quantification : Validate compound translocation using deuterated internal standards .

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